[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate
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Overview
Description
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of multiple functional groups, including nitro, phenoxy, and dichlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate typically involves a multi-step process. One common method includes the esterification of [4-(4-Methylphenoxy)-3-nitrophenyl]methanol with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: [4-(4-Methylphenoxy)-3-aminophenyl]methyl 3,4-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-dichlorobenzoic acid and [4-(4-Methylphenoxy)-3-nitrophenyl]methanol.
Scientific Research Applications
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and dichlorobenzoate moieties may also contribute to the compound’s overall activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl benzoate: Similar structure but lacks the dichloro substitution.
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate: Contains a single chlorine atom instead of two.
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 2,4-dichlorobenzoate: Similar structure with different positioning of chlorine atoms.
Uniqueness
The presence of both nitro and dichlorobenzoate groups in [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate makes it unique compared to its analogs
Properties
IUPAC Name |
[4-(4-methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO5/c1-13-2-6-16(7-3-13)29-20-9-4-14(10-19(20)24(26)27)12-28-21(25)15-5-8-17(22)18(23)11-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKAEJGDWOYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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